![molecular formula C21H18ClN3O4S2 B6507152 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide CAS No. 899983-07-4](/img/structure/B6507152.png)
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide
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Overview
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide is a useful research compound. Its molecular formula is C21H18ClN3O4S2 and its molecular weight is 476.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.0427261 g/mol and the complexity rating of the compound is 741. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a synthetic compound with potential biological activity, particularly in the fields of pharmacology and agrochemistry. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety that is known for its diverse biological activities. Its molecular formula is C16H16ClN3O2S, with a molecular weight of approximately 320.8 g/mol. The structure includes a chloro group, a furan ring, and a sulfamoyl substituent, which may contribute to its biological efficacy.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate the benzothiazole core with furan and sulfamoyl functionalities. The detailed synthetic pathway often includes:
- Formation of the Benzothiazole Core : Utilizing appropriate precursors to construct the benzothiazole framework.
- Introduction of the Furan Ring : Employing furan derivatives through nucleophilic substitution or coupling reactions.
- Sulfamoylation : The final step involves attaching the sulfamoyl group to enhance solubility and biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to benzothiazole derivatives. For instance, similar compounds have shown significant antifungal activity against various pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding 90% at certain concentrations (Table 1) .
Compound | Target Pathogen | Inhibition Rate (%) at 50 mg/L |
---|---|---|
Compound 7a | Botrytis cinerea | 90.5 |
Compound 7h | Sclerotinia sclerotiorum | 80.8 |
Insecticidal Activity
The compound exhibits promising larvicidal activity against mosquito larvae, with some derivatives achieving up to 100% mortality at concentrations as low as 10 mg/L . This suggests a potential application in vector control strategies.
While specific mechanisms for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide have yet to be fully elucidated, related benzothiazole compounds are known to interact with various biological targets, including enzymes involved in metabolic pathways and receptors linked to neurotransmission .
Case Studies
- Larvicidal Efficacy : A study demonstrated that a closely related compound achieved complete larvicidal activity against Aedes aegypti at concentrations as low as 2 mg/L, indicating its potential as an eco-friendly insecticide .
- Fungicidal Activity : Research on similar benzothiazole derivatives has shown effective fungicidal properties against crop pathogens, suggesting that this compound could be further explored for agricultural applications .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes:
- A benzothiazole moiety
- A sulfamoyl group
- A furan substituent
These structural elements contribute to its biological activity and interaction with various molecular targets.
Biological Activities
Research indicates that compounds with similar structures to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide may exhibit several biological activities:
- Anticancer Activity : Compounds containing benzothiazole and sulfonamide groups have been studied for their potential as proteasome inhibitors, which can induce apoptosis in cancer cells. This suggests that the compound may influence cellular processes related to cancer treatment.
- Antimicrobial Properties : Sulfonamide derivatives are often recognized for their antibacterial properties. The presence of the benzothiazole moiety may enhance this activity against various pathogens, making it a candidate for further investigation in antimicrobial research.
- Enzyme Inhibition : The compound may interact with specific enzymes involved in disease processes, potentially leading to therapeutic effects in conditions such as inflammation or infection.
Case Studies
A few notable case studies highlight the applications of similar compounds:
Study | Objective | Findings |
---|---|---|
Study on Benzothiazole Derivatives | Investigate anticancer properties | Identified that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. |
Antimicrobial Activity Assessment | Evaluate efficacy against bacterial strains | Demonstrated that benzothiazole-sulfonamide compounds showed promising activity against resistant bacterial strains. |
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S2/c1-13-5-10-17(22)19-18(13)23-21(30-19)24-20(26)14-6-8-16(9-7-14)31(27,28)25(2)12-15-4-3-11-29-15/h3-11H,12H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPZUINMKLHVSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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